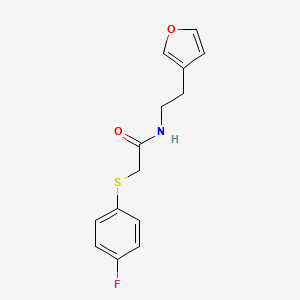
2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)thio)-N-(2-(furan-3-yl)ethyl)acetamide, also known as FFA-1, is a compound that has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. FFA-1 is a selective agonist of the free fatty acid receptor 1 (FFA-1), a G-protein coupled receptor that plays a critical role in the regulation of glucose and lipid metabolism.
Scientific Research Applications
Material Science and Pharmaceuticals
Compounds containing thiophene and fluorophenyl groups have shown a wide spectrum of applications in material science and pharmaceuticals. Thiophenes, being sulfur-containing heteroaromatic compounds, are integral in developing materials for thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. The diverse biological activities associated with substituted thiophenes include antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicide properties (Nagaraju et al., 2018).
Anticonvulsant Activities
Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, closely related to the query compound, have been evaluated for their anticonvulsant activities. These compounds, when modified structurally, have shown significant protection against seizures induced in animal models, suggesting the potential of furan and fluorophenyl-containing compounds in developing new anticonvulsant drugs (Kohn et al., 1993).
Anti-Cancer Potential
Research on derivatives featuring fluorophenyl and furanyl groups has also indicated promising anti-cancer properties. A particular study describes the synthesis and characterization of a quinazolinone-based derivative showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting the compound's potential as an effective anti-cancer agent. This underscores the relevance of fluorophenyl and furanyl motifs in synthesizing compounds with potential therapeutic applications in oncology (Riadi et al., 2021).
Chemoselective Synthesis
The utility of acetamide derivatives extends into the realm of chemoselective synthesis, where they serve as intermediates for synthesizing a variety of biologically active molecules. One study illustrates the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the compound's role in facilitating targeted synthetic processes (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(furan-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-12-1-3-13(4-2-12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUUUBDYZRFNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)
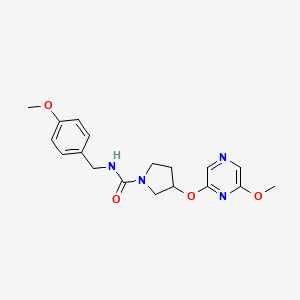
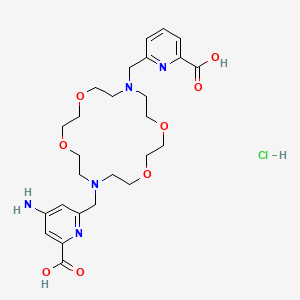
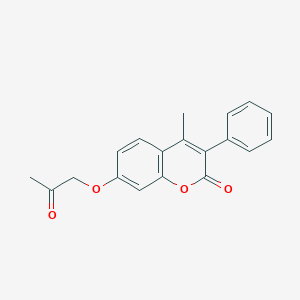
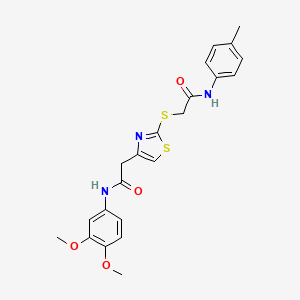

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
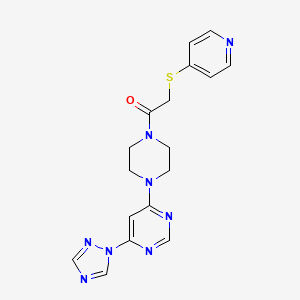
![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)
methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)
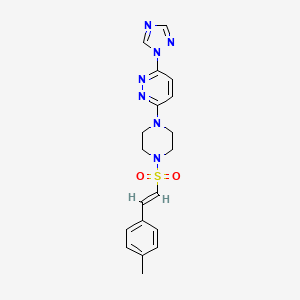
![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)
![1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2990246.png)